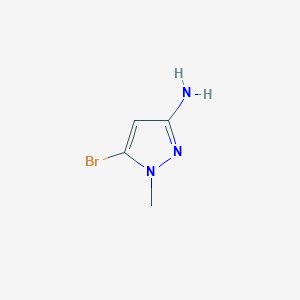

5-溴-1-甲基-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

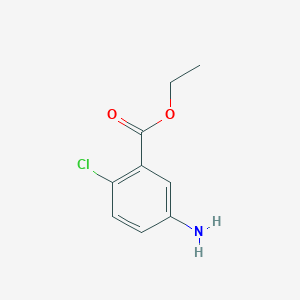

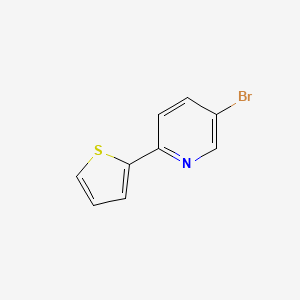

The compound "5-Bromo-1-methyl-1H-pyrazol-3-amine" is a brominated pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of bromine and amine functional groups in the molecule suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyrazoles can be achieved through various routes. One such method involves the preparation of pyrazole bromide from potassium tricyanomethanide, which is then followed by a selective Sandmeyer reaction on the corresponding diaminopyrazole. This approach allows for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are valuable intermediates for further chemical modifications .

Molecular Structure Analysis

The molecular structure of brominated pyrazoles is characterized by the presence of a bromine atom, which is typically located at the 5-position of the pyrazole ring. This bromine atom is a reactive site that can undergo various chemical reactions, leading to a wide array of derivatives. The molecular structure also includes an amine group, which can participate in the formation of bonds with other molecules, enhancing the compound's utility in synthesis.

Chemical Reactions Analysis

Brominated pyrazoles can undergo chemo- and regioselective reactions, leading to unexpected derivatives. For instance, the reaction of 5-bromo enones with pyrazoles can result in N,O-aminal derivatives through a 1,4-conjugated addition, as well as the formation of the 1,3-regioisomer of the pyrazole. Similarly, the reaction with 5-bromo enaminones can yield N-alkylated pyrazoles with high regioselectivity and good yields through nucleophilic substitution of the bromine .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazoles are influenced by the substituents on the pyrazole ring. For example, brominated trihalomethylenones are explored as precursors to various pyrazole derivatives, such as 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, which are obtained through cyclocondensation reactions. These reactions can lead to the formation of esters, formyl groups, azidomethyl, triazolyl, and aminomethyl derivatives, showcasing the compound's reactivity and potential for generating diverse chemical structures .

科学研究应用

合成和表征

5-溴-1-甲基-1H-吡唑-3-胺在合成具有潜在抗菌活性的各种衍生物中起着关键的中间体作用。例如,它已被用于合成4-芳基-N-(5-甲基-1H-吡唑-3-基)苯甲酰胺,展示出对NDM-1阳性细菌有显著的抗菌效果,以及用于构建吡唑酰胺衍生物,进一步分析其结构特征和抗菌性能(Ahmad et al., 2021)。

非线性光学研究和光谱分析

该化合物已成为研究其非线性光学性质和光谱分析的研究对象。例如,使用5-溴-1-甲基-1H-吡唑-3-胺合成的4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺显示出相当的非线性光学性质,通过各种光谱方法和密度泛函理论计算进行验证(Tamer et al., 2016)。

吡唑衍生物的合成和性质研究

该化合物还在吡唑衍生物的合成中发挥着重要作用,通过计算应用探索它们的结构特征,并研究它们的非线性光学性质。这项研究包括对它们的电子结构和NMR数据的调查,为了解它们的化学反应性和稳定性提供了见解(Kanwal et al., 2022)。

吡唑席夫碱的反应性和合成

还对吡唑衍生物的反应性进行了研究,重点是合成吡唑席夫碱及其结构阐明。这些化合物已被评估其抗菌活性,有助于了解它们作为抗菌剂的潜力(Feng et al., 2018)。

未来方向

5-Bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI 3K) inhibitors, which have potential applications in cancer treatment . It can also be used to synthesize a release-activated calcium channel (CARC) inhibitor, which has potential applications in the treatment of rheumatoid arthritis, asthma, allergic reactions, and other inflammatory conditions .

属性

IUPAC Name |

5-bromo-1-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJBZKBDWUAWKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531912 |

Source

|

| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89088-55-1 |

Source

|

| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)